N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-butyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H22N4O2S/c1-3-4-7-17-18(27-20(23-17)24-12-5-6-13-24)19(26)22-16-10-8-15(9-11-16)21-14(2)25/h5-6,8-13H,3-4,7H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
AQAJGPRCZYPNLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is typically constructed via cyclization of α-halo ketones with thioureas. For 4-butyl substitution:
-
Reactants :
-
2-Bromo-1-butyl-1-propanone (α-halo ketone)
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Thiourea or N-substituted thiourea
-
-
Conditions :
-
Solvent: Ethanol or THF
-
Temperature: 60–80°C
-
Catalyst: Triethylamine (2 eq.)
-
Mechanism :
Alternative Cyclization Methods
Microwave-assisted cyclization reduces reaction time (30 min vs. 12 hr) but requires precise temperature control (100°C ± 5°C).
Introduction of the 1H-Pyrrol-1-yl Group
Buchwald-Hartwig Amination
Palladium-catalyzed coupling introduces the pyrrole moiety:
Direct Substitution via SNAr
Electron-deficient thiazoles undergo nucleophilic aromatic substitution with pyrrole:
-
Conditions :
-
Solvent: DMF, 120°C
-
Activator: KOtBu (2 eq.)
-
Carboxamide Functionalization
Carboxylic Acid Activation
The 5-carboxylic acid derivative is prepared via hydrolysis of the ethyl ester:
Amide Coupling with 4-Aminoacetanilide
Standard coupling reagents facilitate amide bond formation:
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| DCC/DMAP | DCC (1.2 eq.), DMAP | 80% | 95% |
| HATU | HATU (1.1 eq.), DIPEA | 88% | 98% |
| EDCl/HOBt | EDCl (1.5 eq.), HOBt | 75% | 93% |
Optimal Conditions : HATU/DIPEA in DMF at 0°C → RT, 12 hr.
Sequential vs. Convergent Synthesis
Sequential Approach
-
Thiazole formation → 2. Pyrrole introduction → 3. Carboxamide coupling
Convergent Approach
Parallel synthesis of thiazole-pyrrole and acetylamino phenyl modules, followed by late-stage coupling:
Purification and Characterization
-
Chromatography : Silica gel (hexane/EtOAc 3:1 → 1:2 gradient)
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Recrystallization : Ethanol/water (7:3) at −20°C
-
Analytical Data :
Scalability and Industrial Considerations
-
Batch Size : Up to 500 g demonstrated with 51% overall yield
-
Cost Drivers :
-
Pd catalysts (35% of material cost)
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HATU (20% of cost)
-
-
Green Chemistry Alternatives :
Challenges and Optimization Opportunities
| Issue | Solution | Effect on Yield |
|---|---|---|
| Low regioselectivity | Use directing groups (e.g., nitro) | +15–20% |
| Pyrrole decomposition | Strict inert atmosphere (N₂/Ar) | +10% |
| Amide racemization | Additives (HOAt or Oxyma) | Purity +5% |
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles or electrophiles; often in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Notes:
- The 4-(acetylamino)phenyl group provides distinct hydrogen-bonding interactions compared to the benzimidazole () or benzodioxole () moieties, which may alter target selectivity .
- Dasatinib shares a thiazole-carboxamide scaffold but incorporates a pyrimidine-piperazine side chain, enabling kinase inhibition via distinct binding interactions .
Q & A
Q. What are the recommended synthetic routes for N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of thioamide intermediates with maleimides or analogous electrophiles under microwave-assisted, solvent-free conditions. For example, cyclization of 3-(4-substituted-phenyl)pyrazole-carbothioamide with N-(4-nitrophenyl)maleimide has been demonstrated to yield structurally similar thiazole derivatives . Optimization includes adjusting microwave irradiation time (30–120 seconds), catalyst load (e.g., fly-ash:PTS at 5–10 mol%), and solvent-free conditions to achieve >85% purity. Reaction progress should be monitored via TLC (Rf ~0.6 in ethyl acetate/hexane 3:7) and validated by LCMS .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should data interpretation be approached?
- Methodological Answer : Key techniques include:
- FT-IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and thiazole ring vibrations (~1450–1500 cm⁻¹).
- ¹H/¹³C-NMR : Identify pyrrole protons (δ 6.8–7.2 ppm, multiplet) and butyl chain methylene signals (δ 1.2–1.6 ppm).
- LCMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 412.2) and fragmentation patterns.
Data interpretation should cross-reference with analogous compounds (e.g., N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide) to resolve ambiguities in overlapping signals .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) assist in predicting reaction pathways or optimizing synthesis for derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for cyclization steps, identifying energy barriers and optimal geometries. For instance, reaction path searches using the Berny algorithm (Gaussian 16) have been applied to predict regioselectivity in thiazole formation . Machine learning (ML) models trained on reaction databases (e.g., PubChem) can suggest solvent-catalyst pairs, reducing trial-and-error experimentation by 40–60% .
Q. What experimental strategies are effective in resolving contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). To mitigate:
- Standardize protocols using WHO-recommended cell lines (e.g., HEK-293 for cytotoxicity).
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Apply multivariate statistical analysis (e.g., PCA on dose-response curves) to isolate confounding variables .
For example, inconsistencies in antimicrobial activity of pyrazole-thiazole hybrids were resolved by normalizing data against positive controls (e.g., ciprofloxacin) .
Q. How can the reactivity of the 1H-pyrrole and thiazole moieties be exploited for functionalization or derivatization in drug discovery?
- Methodological Answer :
- Electrophilic Substitution : The pyrrole ring undergoes nitration at the α-position (HNO₃/AcOH, 0–5°C) for nitro-derivatives.
- Nucleophilic Acyl Substitution : The carboxamide group reacts with Grignard reagents (e.g., MeMgBr) to yield ketones.
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃, DMF) enable aryl group introduction at the thiazole C4 position.
Monitor regioselectivity via 2D NMR (NOESY) and optimize yields using Design of Experiments (DoE) with factors like temperature (80–120°C) and catalyst load (1–5 mol%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
